

Spectroscopic Profile of 4-Amino-N-phenylbenzamide: A Technical Guide

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Compound of Interest

Compound Name: 4-Amino-N-phenylbenzamide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR) spectroscopic characteristics of **4-Amino-N-phenylbenzamide**, a key chemical intermediate in various synthetic pathways. This document outlines the experimental and predicted ^1H and ^{13}C NMR chemical shifts, provides a standard experimental protocol for data acquisition, and illustrates the molecular structure and a general NMR workflow using logical diagrams.

^1H and ^{13}C NMR Chemical Shift Data

The following tables summarize the experimental ^1H NMR and predicted ^{13}C NMR chemical shifts for **4-Amino-N-phenylbenzamide**. These values are crucial for the structural elucidation and purity assessment of the compound.

Table 1: ^1H NMR Chemical Shift Data for **4-Amino-N-phenylbenzamide**

Peak No.	Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)	Assignment
1	~7.7	d	2H	~8.5	H-2, H-6
2	~7.6	d	2H	~7.5	H-2', H-6'
3	~7.3	t	2H	~8.0	H-3', H-5'
4	~7.1	t	1H	~7.5	H-4'
5	~6.6	d	2H	~8.5	H-3, H-5
6	~5.8	s (br)	2H	-	-NH ₂
7	~10.0	s	1H	-	-NH-

Note: The experimental ¹H NMR data is interpreted from a spectrum found in a supplementary information file. Precise peak picking and integration may vary slightly.

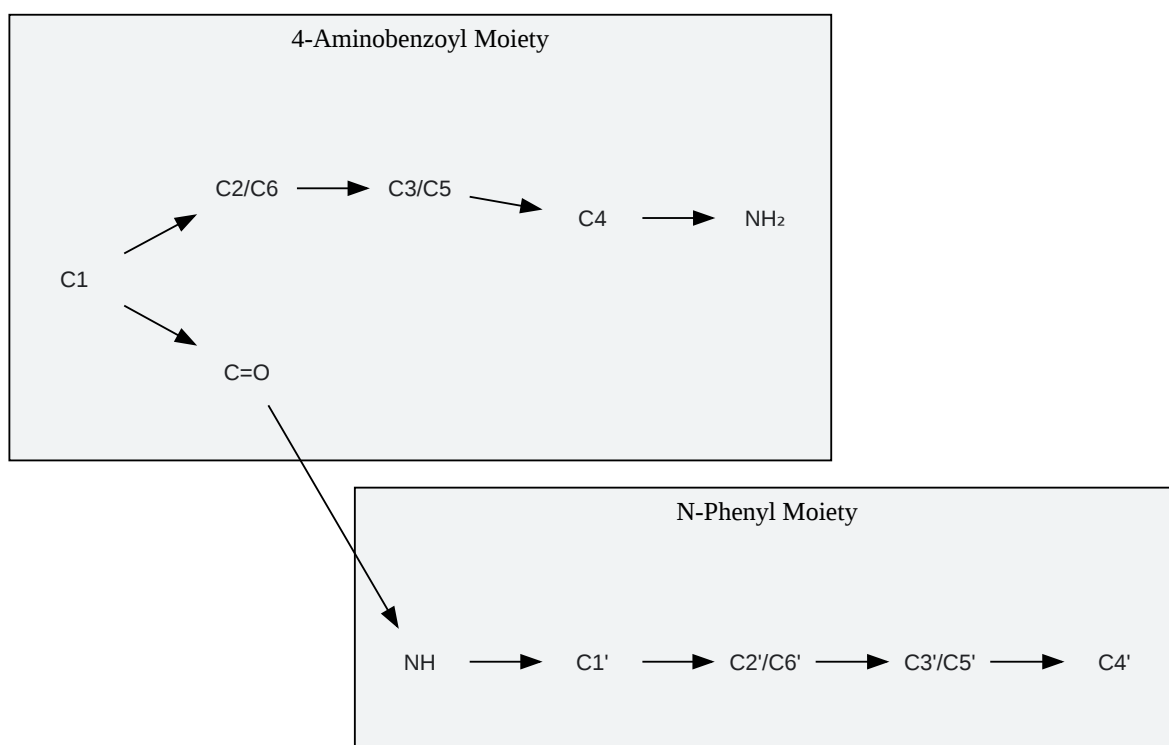
Table 2: Predicted ¹³C NMR Chemical Shift Data for **4-Amino-N-phenylbenzamide**

Peak No.	Predicted Chemical Shift (δ , ppm)	Assignment
1	~166	C=O
2	~151	C-4
3	~140	C-1'
4	~129	C-2, C-6
5	~129	C-3', C-5'
6	~124	C-1
7	~124	C-4'
8	~120	C-2', C-6'
9	~114	C-3, C-5

Note: Experimental ^{13}C NMR data for **4-Amino-N-phenylbenzamide** is not readily available in the searched literature. The data presented here is based on computational predictions and should be used as a reference.

Molecular Structure and NMR Assignments

The following diagram illustrates the molecular structure of **4-Amino-N-phenylbenzamide** with atom numbering corresponding to the assignments in the NMR data tables.



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Caption: Molecular structure of **4-Amino-N-phenylbenzamide**.

Experimental Protocol for NMR Data Acquisition

The following outlines a general methodology for acquiring ^1H and ^{13}C NMR spectra for benzamide derivatives, based on standard laboratory practices.

1. Sample Preparation:

- **Solvent:** Deuterated dimethyl sulfoxide (DMSO- d_6) is a common solvent for benzamides due to its excellent dissolving power for polar compounds. Deuterated chloroform ($CDCl_3$) can also be used.
- **Concentration:** A sample concentration of 5-10 mg in 0.5-0.7 mL of deuterated solvent is typically sufficient for 1H NMR. For ^{13}C NMR, a more concentrated sample (20-50 mg) may be required to obtain a good signal-to-noise ratio in a reasonable time.
- **Internal Standard:** Tetramethylsilane (TMS) is commonly added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).

2. NMR Instrument Parameters:

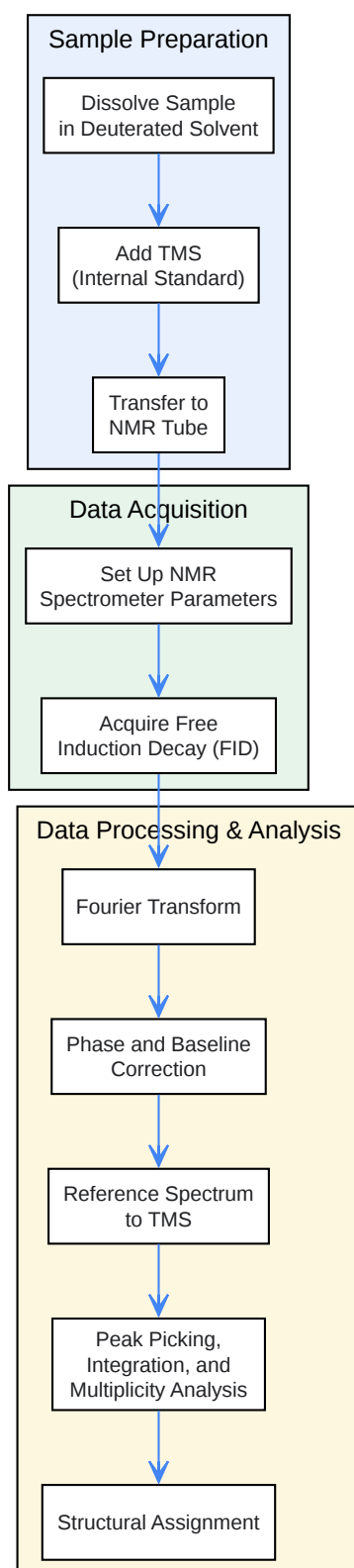
- **Spectrometer:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
- 1H NMR:
 - **Pulse Program:** A standard single-pulse experiment is typically used.
 - **Number of Scans:** 8 to 16 scans are usually sufficient.
 - **Relaxation Delay:** A relaxation delay of 1-2 seconds is appropriate.
- ^{13}C NMR:
 - **Pulse Program:** A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum and improve sensitivity.
 - **Number of Scans:** A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of the ^{13}C isotope.
 - **Relaxation Delay:** A relaxation delay of 2 seconds is a good starting point.

3. Data Processing:

- The raw data (Free Induction Decay, FID) is Fourier transformed.
- Phase and baseline corrections are applied to the resulting spectrum.
- The chemical shifts are referenced to the internal standard (TMS).
- For ^1H NMR spectra, the signals are integrated to determine the relative number of protons, and the multiplicities and coupling constants are measured.

General NMR Workflow

The following diagram illustrates the typical workflow for acquiring and analyzing NMR data for a chemical compound.



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Caption: A generalized workflow for NMR spectroscopy.

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